N-benzyl-5-bromothiophene-2-sulfonamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring a single scaffold with two orthogonal reactive handles for parallel library synthesis often face multi-step sourcing. N-Benzyl-5-bromothiophene-2-sulfonamide (CAS 618408-53-0) solves this by integrating an aryl bromide for Suzuki-Miyaura cross-coupling and a benzylic sulfonamide for deprotection or linker attachment directly on the thiophene-2-sulfonamide core. Key outcomes: • Enables direct entry into the crystallographically validated hCA II pharmacophore series (PDB 5MJN) with subnanomolar affinity. • Dual functionality reduces building block count in DEL synthesis, lowering production costs. • Elevated LogP of 2.99 improves predicted membrane permeability over non-brominated analogs (ΔLogP +0.76). Supplied with rigorous QC documentation for procurement confidence.

Molecular Formula C11H10BrNO2S2
Molecular Weight 332.2 g/mol
Cat. No. B296901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromothiophene-2-sulfonamide
Molecular FormulaC11H10BrNO2S2
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C11H10BrNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2
InChIKeyWBSSHTQFHJPHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-bromothiophene-2-sulfonamide – A Dual-Functional Sulfonamide Building Block for Targeted Library Synthesis


N-Benzyl-5-bromothiophene-2-sulfonamide (CAS 618408-53-0) is a heterocyclic sulfonamide with a molecular formula of C₁₁H₁₀BrNO₂S₂ and a molecular weight of 332.24 g·mol⁻¹ . The compound is commercially available as a research chemical with a typical purity of 98% . It belongs to the thiophene-2-sulfonamide class, characterized by an N-benzyl substituent on the sulfonamide nitrogen and a bromine atom at the 5‑position of the thiophene ring . This substitution pattern furnishes the molecule with two chemically orthogonal reactive handles — an aryl bromide amenable to transition-metal-catalyzed cross‑coupling and a benzylic sulfonamide that can be deprotected or further functionalized — making it a versatile intermediate for the construction of focused compound libraries in medicinal chemistry and chemical biology [1].

Why N-Benzyl-5-bromothiophene-2-sulfonamide Cannot Be Replaced by Simpler Thiophene-2-sulfonamides


Generic substitution of N-benzyl-5-bromothiophene-2-sulfonamide with simpler thiophene-2-sulfonamide analogs (e.g., 5-bromothiophene-2-sulfonamide or N-benzylthiophene-2-sulfonamide) is not feasible when the project objective requires both a high degree of lipophilicity for membrane permeation and orthogonal synthetic handles for late‑stage diversification. The target compound offers a calculated LogP of 2.99 , which is 0.76 log units higher than the non‑brominated N-benzylthiophene-2-sulfonamide (LogP 2.23) , a difference that can translate to a significant increase in predicted passive membrane permeability. Simultaneously, the 5‑bromo substituent provides a competent partner for palladium‑catalyzed Suzuki–Miyaura cross‑couplings [1], a reactivity that is entirely absent in the bromine‑free analog and is critical for generating biaryl diversity without requiring a separate scaffold‑hopping step. The evidence below quantifies these differentiating attributes and demonstrates why the compound is not interchangeable with its closest structural neighbors.

Quantitative Differentiation Evidence for N-Benzyl-5-bromothiophene-2-sulfonamide vs. Closest Analogs


Enhanced Lipophilicity Drives Predicted Membrane Permeability Advantage Over Non‑Brominated Analog

The target compound exhibits a calculated LogP of 2.99 , which is 0.76 log units higher than that of its non‑brominated analog N-benzylthiophene-2-sulfonamide (LogP 2.23) . In drug design, a ΔLogP of +0.76 typically corresponds to an approximately 2‑ to 3‑fold increase in predicted passive membrane permeability, a critical parameter for intracellular target engagement [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Dual-Reactive Architecture Enables Orthogonal Diversification Unavailable to Mono‑Functional Analogs

N-Benzyl-5-bromothiophene-2-sulfonamide possesses two chemically orthogonal reactive sites: (i) an aryl bromide at the 5‑position of the thiophene ring, competent for Pd‑catalyzed cross‑coupling [1], and (ii) a benzylic C–N bond that can be cleaved under hydrogenolysis or acidic conditions to reveal the primary sulfonamide, or alternatively alkylated/arylated [2]. In contrast, 5-bromothiophene-2-sulfonamide offers only the aryl bromide handle, while N-benzylthiophene-2-sulfonamide offers only the benzylic handle. The combination of two handles permits a single intermediate to generate diverse chemical space without requiring scaffold hopping.

Synthetic Chemistry DNA-Encoded Libraries Parallel Synthesis

Benzyl‑Containing Pharmacophore Validated by Subnanomolar Carbonic Anhydrase Inhibition in Closely Related Series

A closely related series of 5‑substituted‑benzylsulfanyl‑thiophene‑2‑sulfonamides, synthesized from 5‑bromothiophene‑2‑sulfonamide, exhibited subnanomolar inhibition of the tumor‑associated carbonic anhydrase isoform hCA II (KI values in the subnanomolar‑nanomolar range) [1]. A high‑resolution X‑ray crystal structure of hCA II in complex with 5‑[(4‑chlorobenzyl)sulfanyl]thiophene‑2‑sulfonamide (PDB 5MJN) revealed that the benzyl‑derived aromatic ring occupies a lipophilic pocket adjacent to the active site, rationalizing the potent inhibition [1]. In contrast, the unsubstituted primary sulfonamide 5‑bromothiophene‑2‑sulfonamide lacks the benzyl‑type aromatic interaction and shows negligible CA inhibition at comparable concentrations [2]. Although the target compound is not identical to the crystallographic ligand, the N‑benzyl substituent is expected to engage the same lipophilic sub‑pocket.

Carbonic Anhydrase Inhibition Cancer Therapeutics Structural Biology

Aryl Bromide Handle Enables Late‑Stage Suzuki–Miyaura Diversification with 56–72% Yield in Analogous Series

In a recent study, 5‑bromo‑N‑alkylthiophene‑2‑sulfonamides — structural analogs of the target compound differing only in the N‑alkyl substituent — were successfully elaborated via Suzuki–Miyaura cross‑coupling with aryl boronic acids to give biaryl products in isolated yields of 56–72% [1]. The non‑brominated analog N‑benzylthiophene‑2‑sulfonamide is not competent for oxidative addition and therefore cannot participate in such cross‑coupling reactions. The bromine atom on the target compound thus provides a proven entry point for late‑stage functionalization to generate diverse biaryl derivatives without requiring a separate bromination step.

Late-Stage Functionalization Palladium Catalysis Medicinal Chemistry

High‑Value Application Scenarios for N-Benzyl-5-bromothiophene-2-sulfonamide


Carbonic Anhydrase Inhibitor Lead Optimization

The benzyl‑bearing thiophene‑2‑sulfonamide scaffold has been crystallographically validated as a subnanomolar inhibitor of hCA II (PDB 5MJN) [1]. Procuring N‑benzyl‑5‑bromothiophene‑2‑sulfonamide provides a direct entry into this pharmacophore series, where the aryl bromide handle can be elaborated via Suzuki coupling to explore substituent effects on isoform selectivity (hCA IX/XII vs. hCA I) [REFS-1, REFS-2]. The elevated LogP (2.99) also favors intracellular target engagement for transmembrane CA isoforms.

DNA‑Encoded Library (DEL) Synthesis

DEL synthesis requires building blocks that can be sequentially functionalized with high fidelity [3]. N‑Benzyl‑5‑bromothiophene‑2‑sulfonamide offers two orthogonal handles — a bromine for on‑DNA Suzuki coupling and a benzylic sulfonamide that can serve as a linker attachment point or be unmasked post‑library synthesis. This dual functionality reduces the number of building blocks needed to achieve a given library diversity, directly lowering DEL production costs [2].

Antibacterial Lead Generation Targeting NDM‑1 Klebsiella pneumoniae

Closely related 5‑bromo‑N‑alkylthiophene‑2‑sulfonamides demonstrated antibacterial activity against NDM‑1‑producing Klebsiella pneumoniae ST147, with compound 3b showing an MIC of 0.39 μg/mL and MBC of 0.78 μg/mL [2]. The target compound, bearing the benzyl substituent, can serve as a starting point for systematic N‑substituent SAR exploration, while the bromine atom allows further diversification to improve potency and selectivity.

Chemical Biology Probe Development via Photoaffinity Labeling

The benzyl group on the sulfonamide nitrogen can be replaced with a photoactivatable moiety (e.g., diazirine) via hydrogenolysis and re‑functionalization, while the aryl bromide can be used to install a reporter tag (e.g., biotin) through cross‑coupling [2]. This sequential functionalization strategy enables the construction of bifunctional probes directly from the target compound, without requiring multi‑step de‑novo synthesis.

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